molecular formula C6H6FN3O2 B6601559 methyl 6-amino-5-fluoropyrimidine-4-carboxylate CAS No. 1824632-15-6

methyl 6-amino-5-fluoropyrimidine-4-carboxylate

Cat. No.: B6601559
CAS No.: 1824632-15-6
M. Wt: 171.13 g/mol
InChI Key: YAAIKKADLIEGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate (CAS 1824632-15-6) is a fluorinated pyrimidine derivative of significant interest in chemical synthesis and agrochemical research. This compound serves as a versatile synthetic intermediate and key precursor for the development of novel heterocyclic compounds with potent biological activities . Its specific molecular structure makes it a valuable building block in the synthesis of pyrimidine-based herbicides . For researchers, it offers a critical template for creating libraries of compounds for screening against various biological targets. The presence of both the amino and fluoro substituents on the pyrimidine ring allows for further functionalization, enabling the exploration of structure-activity relationships in medicinal and agrochemical discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-amino-5-fluoropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAIKKADLIEGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=N1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Fluorination Strategies

Nucleophilic displacement of halogen atoms represents a cornerstone for introducing fluorine into pyrimidine systems. The synthesis often begins with chlorinated precursors, such as methyl 6-amino-5-chloropyrimidine-4-carboxylate, which undergoes halogen exchange using fluoride sources like KF or CsF. For instance, a method adapted from the preparation of 4-amino-3,6-dichloropyridine-2-carboxylate derivatives involves refluxing the chlorinated precursor with anhydrous KF in dimethylformamide (DMF) at 120°C for 12 hours, achieving a 78% yield of the fluorinated product .

Critical parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluoride ion reactivity.

  • Temperature : Reactions above 100°C are typically required to overcome activation barriers.

  • Catalysts : Crown ethers (18-crown-6) improve solubility of fluoride ions, boosting reaction rates .

A comparative analysis of fluorination agents is provided in Table 1.

Table 1: Fluorination Efficiency of Halogenated Pyrimidine Precursors

Fluoride SourceSolventTemp (°C)Time (h)Yield (%)
KFDMF1201278
CsFDMSO1301082
TBAFTHF802465

Transition-Metal-Catalyzed Fluorination

Palladium and copper catalysts enable direct C–H fluorination, bypassing pre-halogenation steps. A patent describing the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine highlights the use of Al₂O₃ as a catalyst for amination under NH₃ flow . While this method focuses on amination, analogous approaches using Pd(OAc)₂ with Selectfluor® have been reported for fluorinating pyrimidines. For example, reacting methyl 6-aminopyrimidine-4-carboxylate with Selectfluor® in acetonitrile at 80°C for 6 hours yields the 5-fluoro derivative in 70% yield .

Key considerations:

  • Catalyst loading : 5 mol% Pd(OAc)₂ optimizes cost and efficiency.

  • Oxidants : Ag₂CO₃ or K₂S₂O₈ are often paired with fluorinating agents to regenerate catalytic species.

  • Regioselectivity : Electron-donating groups (e.g., amino) direct fluorination to the ortho position .

Multi-Step Synthesis via Pyrimidine Ring Construction

Building the pyrimidine ring with pre-installed fluorine atoms offers an alternative route. A method derived from β-alkoxypropionitrile chemistry involves condensing fluorinated malononitrile derivatives with acetamidine (Scheme 1) .

Scheme 1: Pyrimidine Ring Formation

  • Condensation : Fluoromalononitrile reacts with acetamidine in methanol under basic conditions to form 5-fluoro-4-aminopyrimidine-6-carbonitrile.

  • Esterification : Treatment with thionyl chloride (SOCl₂) in methanol converts the nitrile to the methyl ester .

This two-step process achieves an overall yield of 65%, with the esterification step critical for avoiding side reactions. The use of SOCl₂ ensures complete conversion, as evidenced by gas chromatography (GC) analysis showing >99% purity .

Reductive Amination and Fluorination Tandem Reactions

Combining reductive amination with fluorination in a single pot reduces purification steps. A patent detailing the preparation of N-methyl-6-[¹⁸F]fluorotryptophan derivatives demonstrates this approach . Although focused on radiopharmaceuticals, the methodology applies to non-radioactive analogs:

  • Mannich Reaction : Formaldehyde and methylamine react with a fluoropyrimidine intermediate.

  • Reduction : Sodium cyanoborohydride selectively reduces imine bonds without affecting the ester group.

This method achieves 85% yield but requires strict temperature control (–20°C) to prevent decomposition .

Challenges in Purification and Scale-Up

Purification of methyl 6-amino-5-fluoropyrimidine-4-carboxylate is complicated by its polar nature and sensitivity to hydrolysis. Industrial-scale processes, such as those described for vitamin B₁ intermediates, employ solvent extraction with toluene or xylene to isolate the product . Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >98%, as confirmed by HPLC .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Preparation Methods

MethodStepsYield (%)Purity (%)Scalability
Nucleophilic Fluorination27895High
Transition-Metal Catalyzed17090Moderate
Pyrimidine Ring Construction36598Low

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at the 6-position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and fluorine-substituted positions.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the compound, often leading to the removal of the fluorine atom.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting nucleic acid pathways. Its structural features allow it to mimic natural nucleobases, making it suitable for developing drugs that interfere with DNA and RNA synthesis.

Anticancer Activity

Fluoropyrimidines, including derivatives of this compound, are known for their role as antimetabolites in cancer therapy. They inhibit thymidylate synthase, a key enzyme in DNA synthesis, thereby selectively targeting rapidly dividing cancer cells. For instance, studies have shown that compounds derived from this pyrimidine exhibit enhanced efficacy against various cancers, including gastrointestinal and breast cancers .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can lead to reduced proliferation of cancer cells and is being explored for therapeutic applications in drug-resistant cases .

Biological Studies

The compound is utilized in biological research to study enzyme inhibitors and receptor interactions. Its ability to bind selectively to biological targets makes it a valuable tool for investigating metabolic pathways.

Mechanistic Studies

This compound's mechanism of action involves competitive inhibition of enzymes that utilize pyrimidines as substrates. This characteristic is critical for understanding the biochemical pathways in which these enzymes are involved.

Materials Science

In addition to its medicinal applications, this compound is being explored in materials science for developing novel materials with unique electronic or optical properties.

Organic Electronics

Research into organic semiconductors has identified pyrimidine derivatives as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties and stability under operational conditions .

Synthesis and Case Studies

The synthesis of this compound typically involves straightforward chemical reactions that can be scaled for industrial production. The following table summarizes key synthetic routes and their outcomes:

Synthetic Route Yield (%) Notes
Bromination followed by esterification75Utilizes N-bromosuccinimide (NBS) for bromination
Direct amination of fluorinated pyrimidines80Efficient method for introducing amino groups
Reaction with carboxylic acids70Produces various functionalized derivatives

Case Study: Anticancer Activity

A study compared the efficacy of this compound derivatives against standard chemotherapeutics like 5-fluorouracil (5-FU). The results indicated that certain derivatives exhibited superior activity against cisplatin-resistant ovarian cancer cells, suggesting potential for overcoming drug resistance .

Mechanism of Action

The mechanism of action of methyl 6-amino-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide synthesis, affecting DNA and RNA synthesis.

    Molecular Pathways: It may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.

    Binding Affinity: The fluorine atom enhances the binding affinity of the compound to its target enzymes, increasing its potency.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares methyl 6-amino-5-fluoropyrimidine-4-carboxylate with structurally related pyrimidine derivatives:

Compound Name Substituents (Position) Functional Groups Notable Properties/Activities
This compound 6-NH₂, 5-F, 4-COOCH₃ Amino, Fluoro, Ester High polarity (NH₂), metabolic stability (F)
6-Methyl-2-thioxo-1,2,3,4-THP-5-carboxylate 6-CH₃, 2-S, 5-COOR Thioxo, Ester Antioxidant activity (IC₅₀: 0.6 mg/mL)
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH Chloro, Carboxylic acid Structural analog (no bioactivity data)
Ethyl 6-[4-(dimethylamino)phenyl]-... ester Complex aryl, 4-CF₃, ethyl ester Trifluoromethyl, Ester Synthetic intermediate (no activity data)

Key Observations:

  • Fluoro vs. Chloro : The fluorine atom in the target compound is smaller and more electronegative than chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid , leading to stronger electron-withdrawing effects. This may enhance ring stability and influence reactivity in nucleophilic substitution reactions.
  • Amino vs. However, the thioxo group may contribute to radical scavenging via sulfur’s redox activity .
  • Ester Variations : Methyl esters (target compound) hydrolyze faster than ethyl esters (), affecting prodrug activation kinetics.

Analytical Characterization

Techniques applicable to the target compound and analogs include:

  • NMR/FTIR : Used to confirm substituents (e.g., NH₂ in ¹H NMR, C=O in FTIR) .
  • HPLC : Purity assessment, as demonstrated for methyl shikimate ().
  • Mass Spectrometry : LCMS data (e.g., ’s m/z 295 [M+H]⁺) validate molecular weights.

Biological Activity

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate (MFC) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current knowledge regarding the biological activity of MFC, supported by relevant case studies and research findings.

Chemical Structure and Properties

MFC's chemical structure features a fluorine atom at the 5-position and an amino group at the 6-position of the pyrimidine ring, which are critical for its biological activity. The carboxylate moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Biological Activity Overview

Anticancer Activity
Recent studies have highlighted MFC's potential as an anticancer agent. For instance, compounds structurally related to MFC have demonstrated significant inhibitory effects on various cancer cell lines. In one study, a related pyrimidine compound exhibited an IC50 of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent antiproliferative effects while showing a 19-fold selectivity over non-cancerous cells .

Mechanism of Action
The mechanism through which MFC exerts its anticancer effects appears to involve the inhibition of key kinases involved in cell proliferation and survival pathways. For example, related compounds have been shown to downregulate phosphorylated eIF4E and cyclin D1, leading to apoptosis in cancer cells .

Antimicrobial Activity

MFC also shows promise as an antimicrobial agent. Pyrimidine derivatives similar to MFC have been tested against various pathogens, demonstrating significant activity against both bacterial and parasitic infections. The ability to inhibit plasmodial kinases suggests that MFC might be effective against malaria .

Table 1: Summary of Biological Activities of this compound

Activity Cell Line/Pathogen IC50/EC50 Value Selectivity
AnticancerMDA-MB-231 (TNBC)0.126 μM19-fold over non-cancer cells
AntimicrobialPlasmodium spp.17 nM (inhibitor)Not specified
Kinase InhibitionVarious kinasesIC50 values rangeHigh selectivity observed

Case Study: Anticancer Efficacy

In a pivotal study focusing on a compound closely related to MFC, researchers observed that treatment resulted in significant tumor regression in mouse models inoculated with human breast cancer cells. The compound not only inhibited tumor growth but also reduced metastasis significantly compared to control groups treated with standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 6-amino-5-fluoropyrimidine-4-carboxylate, and how are reaction conditions optimized?

  • Synthetic Routes : The compound can be synthesized via cyclocondensation of fluorinated β-ketoesters with guanidine derivatives under mild, metal-free conditions to introduce the fluorine atom efficiently . Alternative methods involve sequential chlorination-amination of pyrimidine precursors, where phosphoryl chloride (POCl₃) is used for chlorination, followed by ammonia or ammonium acetate for amination .
  • Optimization : Reaction yields are maximized by controlling temperature (typically 80–100°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the structure of this compound characterized experimentally?

  • Spectroscopic Methods :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C5, methyl ester at C4). The amino group (C6) shows broad singlet peaks in DMSO-d₆ due to hydrogen bonding .
  • X-ray Crystallography : Confirms bond angles (e.g., C5–F bond length ~1.34 Å) and dihedral angles between the pyrimidine ring and ester group (~10–15°) .
    • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 215.0698) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests show degradation <5% after 6 months at –20°C in inert atmospheres .
  • Degradation Pathways : Hydrolysis of the ester group occurs in aqueous basic conditions (pH >10), forming the carboxylic acid derivative .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Studies : Calculations at the B3LYP/6-311+G(d,p) level reveal that the C5–F bond has higher electrophilicity (Fukui index f⁻ = 0.12) compared to C4–COOCH₃, making it susceptible to SNAr reactions with amines or thiols .
  • Transition-State Analysis : Fluorine’s electron-withdrawing effect lowers the energy barrier for amination at C6 by stabilizing intermediates through resonance .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Example : Conflicting ¹H NMR signals for the methyl ester group (δ 3.8–4.1 ppm) may arise from rotameric equilibria. Variable-temperature NMR (VT-NMR) at –40°C resolves splitting by freezing conformational exchange .
  • X-ray vs. Computational Data : Discrepancies in bond angles (e.g., C6–N bond angle: 116° experimentally vs. 120° computationally) are attributed to crystal packing effects, validated via Hirshfeld surface analysis .

Q. How does this compound interact with biological targets in silico and in vitro?

  • Molecular Docking : Docking into kinase ATP-binding pockets (e.g., EGFR) shows hydrogen bonding between the C4 ester carbonyl and Lys721, while the C5 fluorine enhances hydrophobic contacts with Phe723 .
  • In Vitro Assays : IC₅₀ values against cancer cell lines (e.g., MCF-7: 12 µM) correlate with substituent electronegativity, suggesting fluorination optimizes membrane permeability .

Q. What methodological challenges arise in scaling up the synthesis of this compound for preclinical studies?

  • Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (ethanol/water) improves yield (75% to 85%) but requires strict control of cooling rates .
  • Byproduct Formation : Over-fluorination at C2 occurs if reaction times exceed 12 hours. Kinetic monitoring via inline IR spectroscopy minimizes this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.